

An In-depth Technical Guide to the Chemical Structure of Streptomycin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

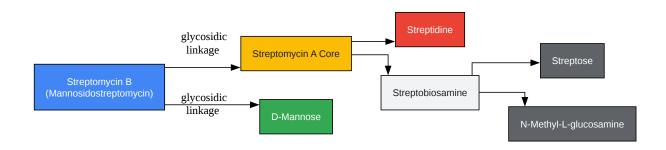
This technical guide provides a comprehensive overview of the chemical structure, properties, and analysis of **Streptomycin B**, also known as Mannosidostreptomycin. This document is intended for an audience with a strong background in chemistry and pharmacology, offering detailed information relevant to research and drug development.

Introduction

Streptomycin B, a lesser-known analogue of Streptomycin A, is an aminoglycoside antibiotic. Like its more famous counterpart, it is a fermentation product of Streptomyces griseus. Structurally, it is a glycoside of Streptomycin, containing an additional mannose residue.[1] This structural difference influences its physicochemical properties and biological activity.

Chemical Structure and Nomenclature

Streptomycin B is a complex molecule composed of three main components: a streptidine base, a streptose sugar, and an N-methyl-L-glucosamine sugar, with an additional D-mannose unit attached.[1] This composition leads to its alternative name, Mannosidostreptomycin.


The systematic IUPAC name for **Streptomycin B** is: 2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-4-formyl-4-hydroxy-3-[(2S,3S,4S,5R,6S)-4-hydroxy-6-(hydroxymethyl)-3-(methylamino)-5-[(2R,3S,4S,5S,6S)-3,4,5-trihydroxy-6-

(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine.[1]

Structural Breakdown

The logical relationship between the constituent parts of **Streptomycin B** can be visualized as follows:

Click to download full resolution via product page

Fig. 1: Structural components of Streptomycin B.

Physicochemical Properties

A summary of the key physicochemical properties of **Streptomycin B** is presented in Table 1. This data is crucial for understanding its behavior in various experimental and physiological conditions.

Property	Value	Reference
Molecular Formula	C27H49N7O17	[1]
Molecular Weight	743.7 g/mol	[1]
CAS Number	128-45-0	[1]
Appearance	White, amorphous powder	[2]
Synonyms	Mannosidostreptomycin, Mannosylstreptomycin	[1]

Experimental Protocols

General Isolation and Purification of Streptomycin from Fermentation Broth

While a specific, detailed modern protocol for the isolation of **Streptomycin B** is not readily available in recent literature, the following is a generalized method adapted from established procedures for streptomycin production.[3][4][5] This protocol can serve as a basis for the extraction and purification of **Streptomycin B** from a Streptomyces griseus fermentation broth.

Objective: To isolate and purify streptomycin compounds, including **Streptomycin B**, from a fermentation culture.

Materials:

- Fermentation broth of Streptomyces griseus
- Filter aid (e.g., celite)
- Activated carbon or a suitable cation-exchange resin[3]
- Acidic and basic solutions for pH adjustment (e.g., HCl, NaOH)
- Eluting agent (e.g., acidified methanol or other appropriate buffer)
- Organic solvent for precipitation (e.g., acetone)
- High-Performance Liquid Chromatography (HPLC) system for separation and analysis[6]

Procedure:

- Harvesting and Clarification:
 - Terminate the fermentation and harvest the broth.
 - Adjust the pH of the broth to the optimal range for streptomycin stability (typically neutral to slightly acidic).

Foundational & Exploratory

Filter the broth, using a filter aid if necessary, to remove mycelia and other solid particles.
 [4]

Adsorption:

 The clarified broth is passed through a column packed with activated carbon or a cationexchange resin.[3] The basic streptomycin molecules will adsorb to the stationary phase.

• Elution:

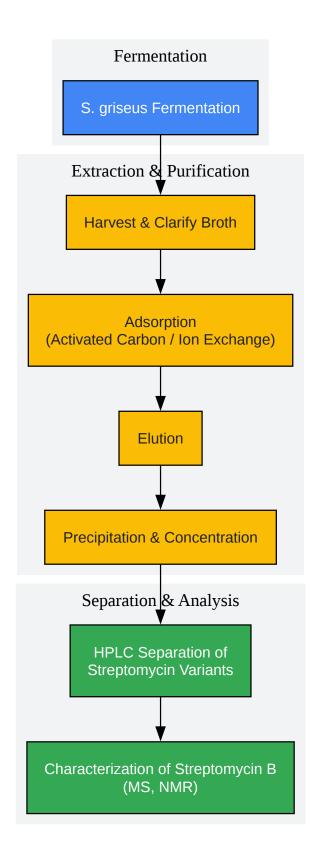
- Wash the column with deionized water to remove non-adsorbed impurities.
- Elute the bound streptomycin using an appropriate solvent, such as acidified methanol.[3]
 The change in pH neutralizes the charge on the streptomycin, causing it to detach from the resin.
- Precipitation and Concentration:
 - The eluate is concentrated under reduced pressure.
 - The concentrated solution is then treated with an organic solvent like acetone to precipitate the streptomycin salts.[3]

• Separation of Streptomycin B:

- The crude streptomycin precipitate, which will be a mixture of Streptomycin A, B, and other related compounds, is redissolved in a suitable buffer.
- This mixture is then subjected to further purification using chromatographic techniques.
 Reversed-phase HPLC is a modern and effective method for separating the different streptomycin variants.[6][7] The separation is based on the differential partitioning of the compounds between the mobile and stationary phases.

Characterization:

 The purified Streptomycin B fraction can be characterized using various analytical techniques, including:



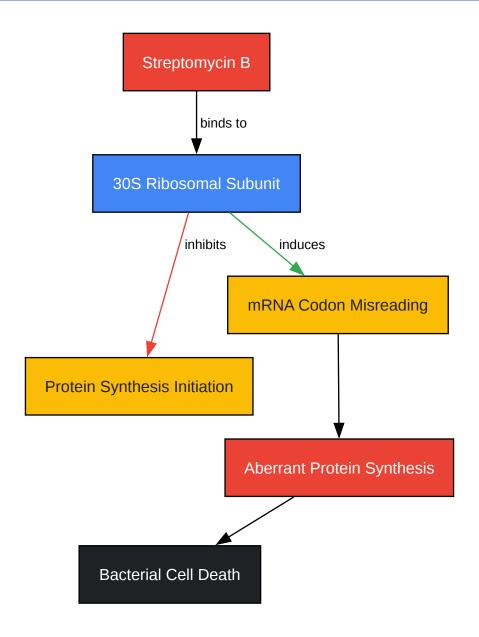
- Mass Spectrometry (MS): To confirm the molecular weight.[8]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure.[9][10]

The workflow for this process is illustrated below:

Click to download full resolution via product page

Fig. 2: General workflow for the isolation and characterization of **Streptomycin B**.

Mechanism of Action


The mechanism of action of **Streptomycin B** is presumed to be identical to that of Streptomycin A, as it shares the same core structure responsible for its antibacterial activity. Streptomycin acts by inhibiting protein synthesis in susceptible bacteria.

The key steps in its mechanism of action are:

- Binding to the 30S Ribosomal Subunit: Streptomycin binds to the 16S rRNA of the 30S ribosomal subunit.[11]
- Interference with Initiation Complex: This binding interferes with the proper association of formyl-methionyl-tRNA with the ribosome, thus disrupting the initiation of protein synthesis.
- Codon Misreading: The binding of streptomycin distorts the A-site of the ribosome, leading to the misreading of mRNA codons during elongation.
- Production of Aberrant Proteins: This misreading results in the synthesis of non-functional or toxic proteins.
- Bacterial Cell Death: The accumulation of these aberrant proteins disrupts cellular processes, ultimately leading to bacterial cell death.

A simplified diagram of this signaling pathway is as follows:

Click to download full resolution via product page

Fig. 3: Mechanism of action of Streptomycin B.

Conclusion

Streptomycin B is an important, though less studied, member of the streptomycin family of antibiotics. Its unique chemical structure, characterized by an additional mannose moiety, differentiates it from Streptomycin A. This guide has provided a detailed overview of its chemical structure, physicochemical properties, general isolation and characterization protocols, and mechanism of action. Further research into the specific biological activity and potential therapeutic applications of **Streptomycin B** is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Streptomycin B | C27H49N7O17 | CID 76971547 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Streptomycin production | PPT [slideshare.net]
- 3. Introduction and Preparation of Streptomycin Sulfate Chemicalbook [chemicalbook.com]
- 4. microbiologyclass.net [microbiologyclass.net]
- 5. Production of streptomycin | PPTX [slideshare.net]
- 6. Synthesis, Characterization and HPLC Analysis of Streptomycin with its Derivatives | Journal of Pioneering Medical Sciences [jpmsonline.com]
- 7. Identification and control of impurities in streptomycin sulfate by high-performance liquid chromatography coupled with mass detection and corona charged-aerosol detection PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Streptomycin | C21H39N7O12 | CID 19649 PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Streptomycin Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure of Streptomycin B]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3060918#what-is-the-chemical-structure-ofstreptomycin-b]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com